molecular formula C11H13NO4 B13904082 Ethyl 2-(5-methyl-2-nitrophenyl)acetate

Ethyl 2-(5-methyl-2-nitrophenyl)acetate

Cat. No.: B13904082
M. Wt: 223.22 g/mol
InChI Key: DMTPPKIOPMOGAA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-2-nitrophenyl)acetate is a synthetic organic intermediate belonging to the ester family of nitrophenylacetic acids. This compound features both an aromatic nitro group and an ester functional group, making it a versatile building block for constructing more complex molecules in medicinal and synthetic chemistry research. Its structure is particularly valuable for exploring structure-activity relationships in drug discovery. Research Applications: Researchers primarily utilize this compound as a key precursor in organic synthesis. Its applications include serving as an intermediate in the development of potential pharmaceutical compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, while the nitro group can be reduced to an aniline, a common moiety in active pharmaceutical ingredients (APIs) and dyes. Handling and Storage: This chemical should be stored in a cool, dry place, protected from light. As with similar nitrophenyl compounds, researchers should handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment. Notice to Researchers: this compound is intended For Research Use Only . It is not for diagnostic, therapeutic, or any other human or veterinary use. Please consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(5-methyl-2-nitrophenyl)acetate

InChI

InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-6-8(2)4-5-10(9)12(14)15/h4-6H,3,7H2,1-2H3

InChI Key

DMTPPKIOPMOGAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-(5-methyl-2-nitrophenyl)acetate

Detailed Synthetic Procedures

Nitration of 5-Methyl-2-phenylacetic Acid
  • Reagents and Conditions: The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid, maintaining temperature below 30°C to avoid decomposition or over-nitration.
  • Mechanism: Electrophilic aromatic substitution introduces the nitro group predominantly at the 2-position relative to the methyl substituent.
  • Yield and Purification: The reaction is exothermic and requires careful temperature control. Post-reaction, the mixture is quenched with ice water, and the product is isolated by filtration and recrystallization.
Esterification to Ethyl Ester
  • Reagents and Conditions: The carboxylic acid intermediate is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Method: The reaction is typically refluxed with removal of water via a Dean-Stark apparatus to drive the equilibrium toward ester formation.
  • Purification: The ester is purified by solvent extraction and recrystallization, often from methanol or 2-propanol.

Representative Experimental Procedure

A typical laboratory synthesis based on literature protocols is as follows:

Step Procedure Reagents Conditions Yield (%)
1 Nitration of 5-methyl-2-phenylacetic acid Concentrated HNO₃/H₂SO₄ mixture 0–30°C, 1 hour 75–85
2 Isolation of 2-(5-methyl-2-nitrophenyl)acetic acid Ice quench, filtration Ambient temperature Crude acid
3 Esterification of acid to ethyl ester Ethanol, p-toluenesulfonic acid catalyst Reflux with Dean-Stark trap, 4 h 80–90
4 Purification Recrystallization from methanol or 2-propanol Ambient temperature Pure ethyl ester

Analysis of Preparation Methods

Reaction Optimization

  • Temperature Control: Maintaining low temperature during nitration minimizes side reactions and degradation.
  • Stoichiometry: Equimolar or slight excess of nitrating agents ensures complete conversion without over-nitration.
  • Catalyst Selection: Acid catalysts like p-toluenesulfonic acid enhance esterification efficiency.
  • Solvent Choice: Toluene or acetic acid are preferred for nitration; ethanol is used for esterification.

Characterization Techniques

Data Tables and Research Findings

Physicochemical Properties of this compound

Property Data Source
Molecular Formula C11H13NO4 PubChem
Molecular Weight 223.23 g/mol PubChem
Melting Point Approx. 60–65°C (crystalline form) Literature
Solubility Soluble in ethanol, methanol; sparingly soluble in water Experimental data
IR Peaks 1735 cm⁻¹ (C=O ester), 1520 and 1350 cm⁻¹ (NO₂) Literature

Comparative Yields from Literature

Method Yield (%) Notes Reference
Nitration + Esterification (batch) 75–90 Controlled temperature, acid catalysis
Continuous flow nitration + esterification 85–92 Industrial scale, automated control

Summary of Research Insights

  • The nitration of 5-methyl-2-phenylacetic acid under controlled acidic conditions is the most common and reliable method to introduce the nitro group at the 2-position.
  • Subsequent esterification with ethanol under acid catalysis yields this compound with high purity and yield.
  • Optimization of reaction parameters such as temperature, reagent ratios, and catalyst loading is critical to minimize by-products and maximize yield.
  • Characterization by NMR, IR, and crystallography confirms the structure and purity of the compound.
  • Industrial methods employ continuous flow reactors for consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-2-nitrophenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Ethyl 2-(5-methyl-2-aminophenyl)acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-(5-methyl-2-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(5-methyl-2-nitrophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methyl-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares ethyl 2-(5-methyl-2-nitrophenyl)acetate with structurally related compounds, focusing on substituent effects, synthesis methods, and applications.

Substituent Position and Electronic Effects

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications References
This compound C₁₁H₁₃NO₄ 5-methyl, 2-nitro 239.23* Intermediate for further functionalization
Ethyl (5-fluoro-2-nitrophenyl)acetate C₁₀H₁₀FNO₄ 5-fluoro, 2-nitro 227.19 Enhanced electron-withdrawing effect
Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate C₁₁H₉ClN₂O₄ 5-chloro, 2-nitro, 2-cyano 284.66 Dual reactivity (nitro + cyano groups)
Ethyl 2-(2-methyl-4-nitrophenyl)acetate C₁₁H₁₃NO₄ 2-methyl, 4-nitro 239.23 Steric hindrance at ortho position
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate C₁₀H₁₁NO₅ 2-hydroxy, 5-nitro 225.20 Hydrogen bonding via hydroxyl group
2-Nitrophenyl acetate C₈H₇NO₄ 2-nitro 181.15 Simpler structure for mechanistic studies
Key Observations:
  • Substituent Position : The 2-nitro group is a common feature, but the 5-methyl substituent in the target compound introduces steric bulk compared to halogens (e.g., 5-fluoro in ).
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilic reactivity, while methyl groups provide mild electron-donating effects, balancing reactivity and stability .
  • Hydrogen Bonding : Hydroxyl substituents (e.g., in ) enable intermolecular interactions, influencing crystallinity and solubility.

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